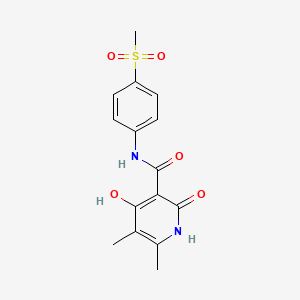

2,4-二羟基-5,6-二甲基-N-(4-(甲磺酰基)苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities. For instance, certain derivatives have been found to inhibit gastric H+/K(+)-ATPase, which is a target for treating acid-related gastrointestinal disorders .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve multiple steps, starting from various substrates. For example, using 2-chloronicotinic acid as a starting material, a key intermediate of the herbicide nicosulfuron, which is 2-aminosulfonyl-N,N-dimethylnicotinamide, was synthesized through sulfhydrylation by thiourea . This indicates that the synthesis of complex nicotinamide derivatives can be achieved through a series of chemical transformations, potentially including sulfhydrylation, amidation, and other functional group modifications.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the introduction of substituents on the amide nitrogen, as seen in 2-hydroxy-N-alkyl-N-phenyl-nicotinamides, leads to a peptoid-like structure that can affect crystal packing and polymorphism . The specific arrangement of atoms and functional groups in these molecules can lead to different tautomeric forms, such as the keto form, which was observed in the synthesized compounds .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions depending on their structure and the conditions they are subjected to. For example, the formation of certain isothiazolone dioxides from phenylmethanesulfamide and dimethyl oxalate involves a two-stage process with the formation of an intermediate followed by cyclization . This suggests that nicotinamide derivatives can participate in complex reaction pathways, leading to diverse chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, polymorphism, and solvatomorphism, are crucial for their biological function and application. For example, the solubility of triorganotin cations, which can be related to nicotinamide derivatives, in water and other polar solvents versus apolar solvents can be significantly different . Additionally, the presence of polymorphism and solvatomorphism in compounds like 2-hydroxy-N-alkyl-N-phenyl-nicotinamides indicates that these molecules can exist in multiple solid forms, which can have implications for their stability, solubility, and bioavailability .

科学研究应用

红系分化诱导

2,4-二羟基-5,6-二甲基-N-(4-(甲磺酰基)苯基)烟酰胺和相关化合物在诱导培养中的小鼠红白血病细胞分化方面显示出有希望的活性。这些化合物,包括烟酰胺类似物,已被发现可以有效增加这些细胞中的血红蛋白含量和珠蛋白 mRNA 水平,表明它们在研究和治疗血细胞疾病方面的潜力(Terada, Fujiki, Marks, & Sugimura, 1979)。

DNA 修复刺激

烟酰胺是一种相关化合物,已被观察到可以刺激暴露于 DNA 损伤剂的人类淋巴细胞中的 DNA 修复。这突出了它在理解和增强细胞修复机制中的潜在作用(Berger & Sikorski, 1980)。

抗原生动物活性

与 2,4-二羟基-5,6-二甲基-N-(4-(甲磺酰基)苯基)烟酰胺相关的化合物已显示出显着的抗原生动物活性。这表明它们在开发治疗由原生动物寄生虫引起的疾病方面的潜力(Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003)。

酶活性研究

研究表明,烟酰胺及其衍生物可用于研究酶活性,例如它们在抑制或改变肝微粒体药物代谢中的作用。这对于理解药物相互作用和代谢途径至关重要(Sasame & Gillette, 1970)。

胃 H+/K(+)-ATPase 抑制

烟酰胺衍生物,包括 2,4-二羟基-5,6-二甲基-N-(4-(甲磺酰基)苯基)烟酰胺,已因其对胃 H+/K(+)-ATPase 的抑制作用而受到研究。这表明它们在治疗与酸相关的胃肠道疾病方面的潜力(Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997)。

安全和危害

While specific safety and hazard information for “2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide” is not available, “2,4-Dihydroxy-5,6-dimethylpyrimidine” is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

属性

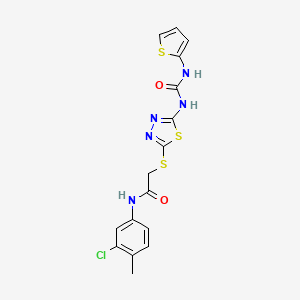

IUPAC Name |

4-hydroxy-5,6-dimethyl-N-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-8-9(2)16-14(19)12(13(8)18)15(20)17-10-4-6-11(7-5-10)23(3,21)22/h4-7H,1-3H3,(H,17,20)(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXGKVMLUWQLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)